molecular formula C15H11NO3S B8644775 2-[(2-Oxo-2,3-dihydro-1H-indol-6-yl)sulfanyl]benzoic acid CAS No. 919103-46-1

2-[(2-Oxo-2,3-dihydro-1H-indol-6-yl)sulfanyl]benzoic acid

Cat. No. B8644775
CAS RN: 919103-46-1
M. Wt: 285.3 g/mol
InChI Key: GULBNTULPDAXMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Oxo-2,3-dihydro-1H-indol-6-yl)sulfanyl]benzoic acid is a useful research compound. Its molecular formula is C15H11NO3S and its molecular weight is 285.3 g/mol. The purity is usually 95%.
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properties

CAS RN

919103-46-1

Molecular Formula

C15H11NO3S

Molecular Weight

285.3 g/mol

IUPAC Name

2-[(2-oxo-1,3-dihydroindol-6-yl)sulfanyl]benzoic acid

InChI

InChI=1S/C15H11NO3S/c17-14-7-9-5-6-10(8-12(9)16-14)20-13-4-2-1-3-11(13)15(18)19/h1-6,8H,7H2,(H,16,17)(H,18,19)

InChI Key

GULBNTULPDAXMQ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(C=C2)SC3=CC=CC=C3C(=O)O)NC1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

CuI (40 mg, 0.05 mmol), potassium carbonate (1.66 g, 12 mmol), 6-iodooxindole (as prepared in Preparation 1; 1.0 g, 4.0 mmol) and 2-mercapto-benzoic acid (0.62 g, 4.0 mmol) were added to a dry schlenk tube. The tube was evacuated and refilled with Ar(g) (3 times). 2-Propanol (5.0 mL) and ethylene glycol (0.5 mL, 8.0 mmol) were injected into the schlenk tube. The schlenk tube was sealed with a teflon valve and was heated to 80° C. and stirred for over 24 hours. Subsequently the reaction mixture was allowed to reach room temperature then diluted with EtOAc (10 mL) and water (10 mL). The mixture was acidified of to a pH=3-4 with the addition of 1 M HCl(aq) and the organics were separated and set aside. The aqueous phase was washed with additional EtOAc (10 mL). The combined organic layers were dried over Na2SO4, filtered and concentrated in vacuo affording a yellow solid. The solid was then purified via flash silica gel chromatography (gradient eluant starting with 5% MeOH in CHCl3 increasing to 10% MeOH in CHCl3) affording the title compound as a pale yellow solid (0.228 g, 0.77 mmol, 20% yield).
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
1.66 g
Type
reactant
Reaction Step Four
Quantity
1 g
Type
reactant
Reaction Step Four
Quantity
0.62 g
Type
reactant
Reaction Step Four
Name
Quantity
40 mg
Type
catalyst
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five
Yield
20%

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